molecular formula C18H20N2O2 B5914634 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5914634
M. Wt: 296.4 g/mol
InChI Key: HCAGMOAQCZNCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in cancer research. PD153035 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, which leads to the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR tyrosine kinase activity, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone blocks these downstream signaling pathways and inhibits cell growth and survival.
Biochemical and Physiological Effects:
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, which allows for the specific inhibition of this pathway without affecting other signaling pathways. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a reversible inhibitor, which allows for the study of the effects of EGFR inhibition on cell growth and survival over time. However, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations. It has low solubility in water, which can limit its use in certain experimental systems. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has poor bioavailability, which can limit its use in animal models.

Future Directions

There are several future directions for the study of 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of research is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including the immune system and the extracellular matrix. Finally, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone could be used in combination with other targeted therapies or chemotherapy to improve the efficacy of cancer treatment.

Synthesis Methods

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form the corresponding Schiff base. This intermediate is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 2-chloroacetyl chloride to form the quinazoline ring system. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and form 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in cancer research. EGFR is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and head and neck cancer.

properties

IUPAC Name

2-(2-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)20-17(14-9-5-7-11-16(14)22-3)19-15-10-6-4-8-13(15)18(20)21/h4-12,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGMOAQCZNCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-3-(propan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.